molecular formula C16H15N3OS B5790862 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone

1-(2-methyl-1H-indol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone

Cat. No.: B5790862
M. Wt: 297.4 g/mol
InChI Key: VTEXAZJKWHABJK-UHFFFAOYSA-N
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Description

1-(2-methyl-1H-indol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core substituted with a methyl group at the 2-position and a pyrimidinylsulfanyl group at the 2-position of the ethanone side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Substitution at the 2-Position: The methyl group can be introduced at the 2-position of the indole ring through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.

    Attachment of the Ethanone Side Chain: The ethanone side chain can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate ethanone derivative.

    Introduction of the Pyrimidinylsulfanyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-1H-indol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methyl-1H-indol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone: can be compared with other indole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of an indole core with a pyrimidinylsulfanyl group makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-10-7-8-17-16(18-10)21-9-14(20)15-11(2)19-13-6-4-3-5-12(13)15/h3-8,19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEXAZJKWHABJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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